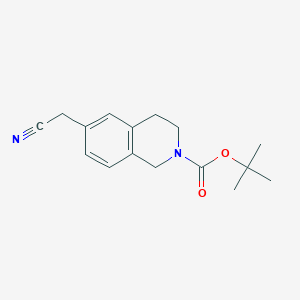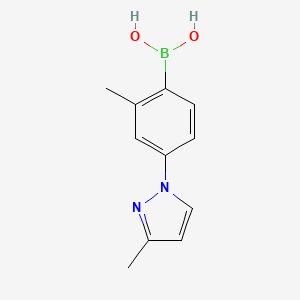![molecular formula C18H25N5O6 B14094061 [(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B14094061.png)
[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyguanosine 3’,5’-Dibutanoate is a biochemical compound with the molecular formula C18H25N5O6 and a molecular weight of 407.42 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of 2’-deoxyguanosine, where the hydroxyl groups at the 3’ and 5’ positions are esterified with butanoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 3’,5’-Dibutanoate involves the esterification of 2’-deoxyguanosine with butanoic acid. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 3’,5’-Dibutanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
化学反応の分析
Types of Reactions
2’-Deoxyguanosine 3’,5’-Dibutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyguanosine and butanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2’-Deoxyguanosine and butanoic acid.
Oxidation: Oxidized purine derivatives.
Substitution: Substituted purine derivatives.
科学的研究の応用
2’-Deoxyguanosine 3’,5’-Dibutanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and modifications.
Drug Development: Serves as a precursor for the synthesis of nucleoside analogs used in antiviral and anticancer therapies.
Biomarker Studies: Utilized in the development of biomarkers for various diseases, including cancer and metabolic disorders
作用機序
The mechanism of action of 2’-Deoxyguanosine 3’,5’-Dibutanoate involves its incorporation into nucleic acids, where it can affect DNA and RNA synthesis. The esterified butanoate groups can be hydrolyzed, releasing 2’-deoxyguanosine, which can then be incorporated into DNA or RNA strands. This incorporation can interfere with normal nucleic acid function, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2’-Deoxyguanosine: The parent compound without esterification.
2’-Deoxyadenosine 3’,5’-Dibutanoate: Similar esterified nucleoside with adenine base.
2’-Deoxycytidine 3’,5’-Dibutanoate: Similar esterified nucleoside with cytosine base
Uniqueness
2’-Deoxyguanosine 3’,5’-Dibutanoate is unique due to its specific esterification at the 3’ and 5’ positions, which can influence its chemical properties and biological activity. The butanoate groups can enhance the compound’s lipophilicity, potentially improving its cellular uptake and stability compared to non-esterified nucleosides .
特性
分子式 |
C18H25N5O6 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C18H25N5O6/c1-3-5-13(24)27-8-11-10(29-14(25)6-4-2)7-12(28-11)23-9-20-15-16(23)21-18(19)22-17(15)26/h9-12H,3-8H2,1-2H3,(H3,19,21,22,26)/t10?,11-,12-/m1/s1 |
InChIキー |
QKYJOTXTRCUHCM-PQDIPPBSSA-N |
異性体SMILES |
CCCC(=O)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC |
正規SMILES |
CCCC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093978.png)

![(4-Hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14093981.png)
![2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14093986.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14094003.png)
![2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094013.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14094018.png)
![Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate](/img/structure/B14094033.png)


![7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline](/img/structure/B14094052.png)
